molecular formula C10H13NO3 B6602383 tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 95797-06-1

tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B6602383
CAS No.: 95797-06-1
M. Wt: 195.21 g/mol
InChI Key: VXBSAPFVKOBZQP-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C10H13NO3. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes to prepare tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate involves a domino catalytic reaction between terminal alkynes, isocyanates, and malonates. In this reaction, copper acetylides attack isocyanates to form a propargylic amide species, which further reacts with malonates in the presence of tert-butyl lithium (t-BuOLi) to form dihydropyridine-3-carboxylates . This procedure is straightforward, has a broad scope, and allows the construction of the scaffolds by creating three covalent bonds in one pot .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: It can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the molecule under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide (NCS), reducing agents like sodium borohydride (NaBH4), and various catalysts like copper acetylides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce secondary amines .

Scientific Research Applications

tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to biological effects such as antioxidative activity . The exact molecular targets and pathways would depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable intermediates and products makes it valuable in synthetic organic chemistry and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-5-4-6-11-8(7)12/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBSAPFVKOBZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539626
Record name tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95797-06-1
Record name tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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